

# Technical Support Center: Overcoming C18H15ClN6S (Dasatinib) Solubility Challenges

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## Compound of Interest

Compound Name: C18H15ClN6S

Cat. No.: B15172026

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with **C18H15ClN6S**, commonly known as Dasatinib.

## Frequently Asked Questions (FAQs)

Q1: What is **C18H15ClN6S** (Dasatinib) and why is its solubility a concern?

A1: **C18H15ClN6S**, or Dasatinib, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia.<sup>[1][2]</sup> It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but poor aqueous solubility.<sup>[1][2]</sup> This low solubility can lead to slow and insufficient drug absorption, resulting in low oral bioavailability, which ranges from 14% to 34%.<sup>[1][2]</sup>

Q2: What is the solubility of Dasatinib in common laboratory solvents?

A2: Dasatinib is sparingly soluble in aqueous buffers.<sup>[3]</sup> Its solubility is highly pH-dependent.<sup>[4][5][6]</sup> It is soluble in organic solvents like DMSO and dimethyl formamide (DMF).<sup>[3]</sup> For maximum solubility in aqueous buffers, it is recommended to first dissolve Dasatinib in DMF and then dilute with the aqueous buffer of choice.<sup>[3]</sup>

Quantitative Solubility Data:

Solvent	Approximate Solubility	Reference
DMSO	~14.3 mg/mL, 200 mg/mL	[3][7]
Dimethyl formamide (DMF)	~25 mg/mL	[3]
1:1 solution of DMF:PBS (pH 7.2)	~0.5 mg/mL	[3]
Water	Very poorly soluble, estimated max of 10 µM	[7]
Ethanol	Very poorly soluble	[7]

pH-Dependent Aqueous Solubility:[6]

pH	Solubility
2.6	18.4 mg/mL
4.28	0.205 mg/mL
6.99	<0.001 mg/mL

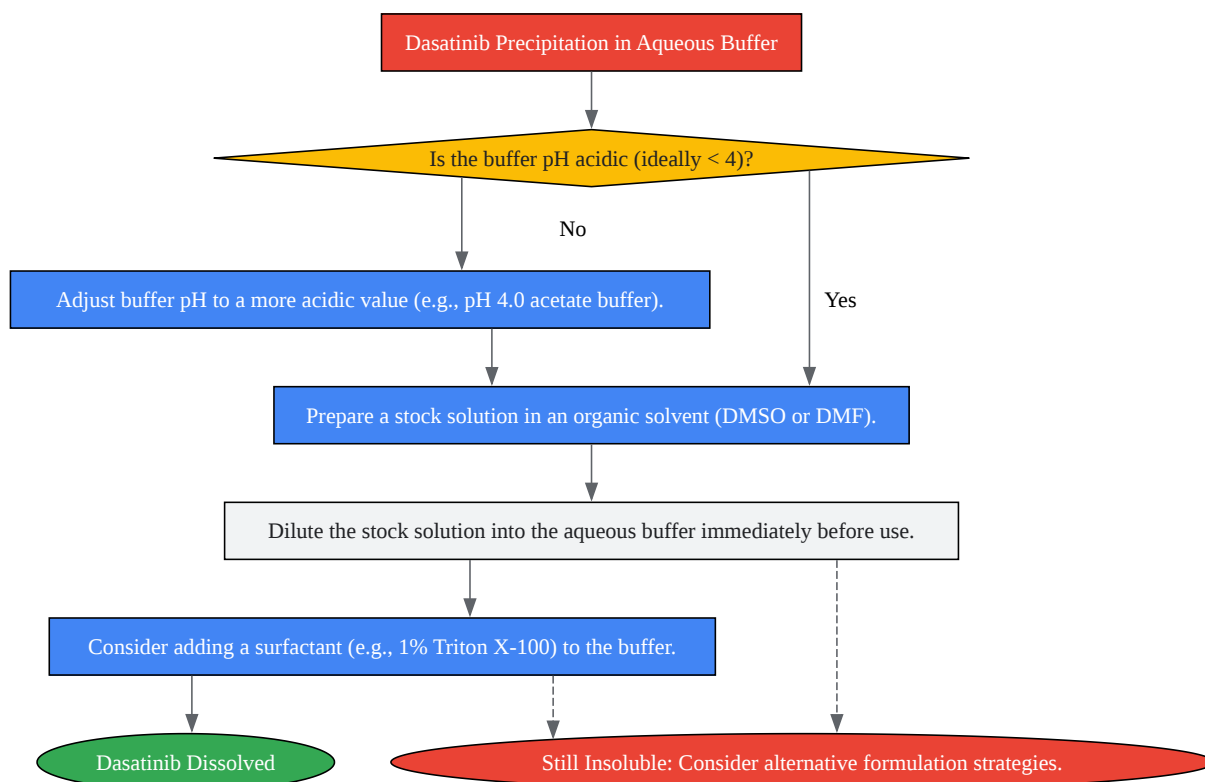
Q3: How does pH affect the solubility and absorption of Dasatinib?

A3: Dasatinib is a weak base, and its solubility is significantly higher in acidic environments.[8] It is more soluble in the stomach's acidic conditions but becomes less soluble and may precipitate in the more neutral pH of the small intestine.[8] Co-administration with medications that increase gastric pH, such as proton pump inhibitors, can decrease the absorption of Dasatinib.[5][9]

## Troubleshooting Guides

### Issue 1: Dasatinib is not dissolving in my aqueous buffer for in vitro experiments.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for dissolving Dasatinib.

Detailed Steps:

- Verify Buffer pH: Dasatinib's solubility dramatically decreases at pH values greater than 4.0. [6] Ensure your buffer system is sufficiently acidic. An acetate buffer at pH 4.0 has been used successfully.[8]

- Utilize a Co-solvent: For in vitro use, first dissolve Dasatinib in an organic solvent like DMSO to create a concentrated stock solution.[\[3\]](#)[\[7\]](#)[\[10\]](#)
- Serial Dilution: Immediately before your experiment, perform serial dilutions of the DMSO stock solution into your aqueous buffer.[\[10\]](#)
- Incorporate Surfactants: The addition of a surfactant, such as 1% Triton X-100, to the dissolution media can help improve solubility.[\[11\]](#)

## Issue 2: Low and variable oral bioavailability of Dasatinib in in vivo studies.

This is often a direct consequence of its poor solubility and pH-dependent absorption.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) to Enhance Oral Bioavailability

Amorphous solid dispersions (ASDs) are a promising strategy to improve the solubility and dissolution rate of poorly soluble drugs like Dasatinib.[\[1\]](#)[\[2\]](#) This involves dispersing the drug in a hydrophilic polymer matrix.

Materials:

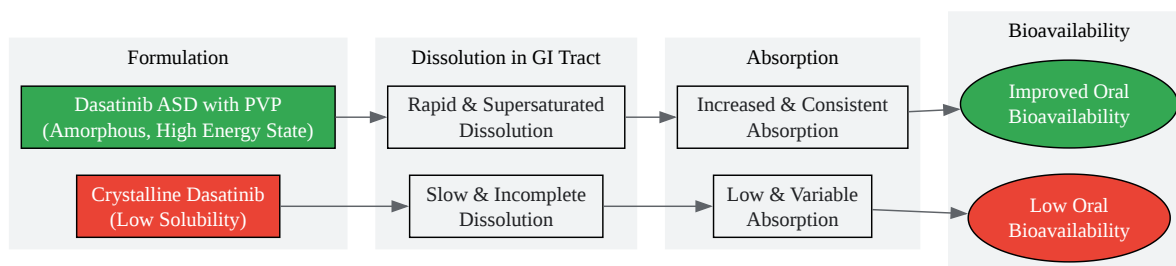
- Dasatinib powder
- Polyvinylpyrrolidone (PVP)
- Planetary ball mill
- Capsules for oral administration

Methodology:

- Co-grinding: Combine Dasatinib and PVP in a planetary ball mill. This solvent-free mechanochemical activation process induces amorphization.[\[1\]](#)
- Formation of ASDs: The co-grinding process results in the formation of an amorphous solid dispersion where Dasatinib is embedded in the hydrophilic PVP matrix.[\[1\]](#)

- Encapsulation: The resulting ASD powder can be filled into capsules for oral administration in animal studies.

#### Signaling Pathway: How ASDs Improve Bioavailability



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Caption: Impact of ASD formulation on Dasatinib bioavailability.

#### Other Investigated Methods to Improve Solubility and Bioavailability:

- Solid Dispersions with other Polymers: Techniques like solvent evaporation and hot-melt extrusion with polymers such as Soluplus and Poloxamer have been explored.[12]
- Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS): This system, which includes a precipitation inhibitor like PVP K30, has been shown to significantly increase the aqueous concentration of Dasatinib.[13]
- Micellar Solubilization: Using surfactants like sodium lauryl sulphate to form micelles that entrap the drug can lead to pH-independent dissolution.[14]
- Use of Anhydrous Form: The anhydrous form of Dasatinib has a significantly faster intrinsic dissolution rate compared to the monohydrate form, especially at a pH of 4.5.[6]

#### Experimental Protocol: In Vivo Formulation using a Citrate Buffer

For direct oral gavage in animal models, a citrate buffer can be an effective vehicle.

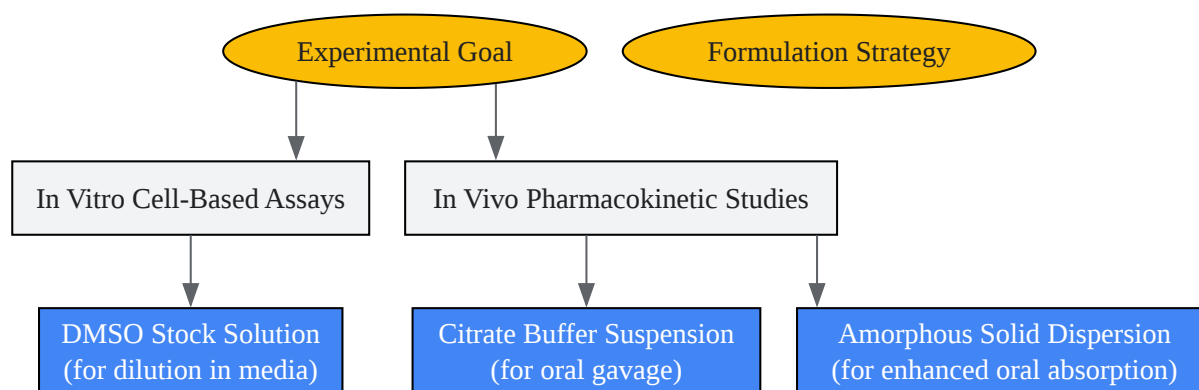
Materials:

- Dasatinib powder
- 80 mM Sodium Citrate buffer

Methodology:

- Preparation: Dissolve Dasatinib in the 80 mM citrate buffer.[10]
- Storage: A stock solution (e.g., 30 mg/mL) can be prepared and stored at 4°C for up to a week.[10]
- Administration: Make daily dilutions from the stock solution for oral gavage.[10]

Logical Relationship: Formulation Choice and Experimental Goal



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Caption: Matching formulation to experimental needs.

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